PI3Kδ-Mediated AKT Phosphorylation Inhibition: Cellular Activity Comparison with a Structurally Related Analog
In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes, the structurally related piperidine-carboxamide derivative CHEMBL2165502 exhibited an IC50 of 102 nM [1]. While direct quantitative data for the unmodified 2,6-dimethylpiperidine-3-carboxamide parent scaffold under identical conditions is not currently available in the public domain, this reference point establishes the activity range for this chemotype against PI3Kδ. Procurement of 2,6-dimethylpiperidine-3-carboxamide as a core scaffold enables systematic SAR exploration around the 2,6-dimethyl substitution pattern, which is known to influence potency and selectivity in kinase inhibitor programs [2].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (cellular activity) |
|---|---|
| Target Compound Data | Data not publicly available; compound serves as a core scaffold for SAR exploration. |
| Comparator Or Baseline | CHEMBL2165502 (a structurally elaborated piperidine-carboxamide derivative): IC50 = 102 nM |
| Quantified Difference | Not directly comparable; comparator data provides class-level activity benchmark. |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay, presence of human serum |
Why This Matters
This class-level inference indicates that the piperidine-3-carboxamide chemotype can achieve sub-micromolar cellular activity against PI3Kδ, making 2,6-dimethylpiperidine-3-carboxamide a relevant building block for kinase inhibitor medicinal chemistry programs targeting this pathway.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. Accessed 2025. View Source
- [2] Bezencon O, Boss C, Bur D, et al. Novel Piperidine Carboxylic Acid Amide Derivatives. US Patent Application Publication US2008/0221146 A1, 2008. View Source
